3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione
Description
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
3-benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C14H14BrNO2/c15-7-10-6-11-12(10)14(18)16(13(11)17)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
AVRRHLDIMKSGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C1C(=O)N(C2=O)CC3=CC=CC=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Azabicyclo[3.2.0]heptane Core
The bicyclo[3.2.0]heptane skeleton serves as the foundational structure for this compound. A validated approach involves the acid-catalyzed cyclization of diallylamine derivatives. In a procedure adapted from Organic Syntheses, diallylamine undergoes treatment with aqueous sulfuric acid to form 3-azabicyclo[3.2.0]heptane hydrochloride via a stereoselective [2+2] cycloaddition mechanism.
Reaction Conditions
- Substrate : Diallylamine (3.98 mL, 32.2 mmol)
- Acid : 1 M H₂SO₄ (32.2 mL)
- Diluent : Deionized water (284 mL)
- Temperature : Ambient (25°C)
- Yield : 40–45% (isolated as hydrochloride salt)
The aqueous solubility of the product complicates extraction, necessitating large solvent volumes or alternative workup methods. Ethyl acetate and chlorinated solvents induce emulsions, prompting the use of tert-butyl methyl ether for improved phase separation.
Introduction of the Benzyl Group
Benzylation at the 3-position is achieved through nucleophilic substitution or reductive alkylation. AKSci’s commercial synthesis route employs benzyl bromide as the electrophile under basic conditions.
Procedure
- Substrate : 3-Azabicyclo[3.2.0]heptane-2,4-dione (1 equiv)
- Reagent : Benzyl bromide (1.2 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 80°C, 12 h
- Yield : 68–72%
The reaction proceeds via deprotonation of the secondary amine, followed by SN2 displacement. Excess benzyl bromide ensures complete substitution, though over-alkylation is mitigated by controlled stoichiometry.
Bromomethylation at Position 6
The installation of the bromomethyl group requires careful regiocontrol. Radical bromination or halogen exchange reactions are employed, with N-bromosuccinimide (NBS) serving as the preferred bromine source.
Optimized Bromination Protocol
Radical stability at the 6-methyl position directs selectivity, though competing side reactions at the benzyl group necessitate inert atmosphere conditions.
Oxidation to the 2,4-Dione System
The dione functionality arises from oxidation of secondary alcohols or hydrolysis of ester precursors. Jones oxidation (CrO₃/H₂SO₄) proves effective for converting diols to diketones.
Oxidation Step
- Substrate : 3-Benzyl-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane
- Oxidizing Agent : CrO₃ (2.5 equiv) in aqueous H₂SO₄
- Solvent : Acetone
- Temperature : 0°C to 25°C, 2 h
- Yield : 75–80%
Alternative methods utilizing Swern or Dess-Martin oxidants offer milder conditions but incur higher costs.
Comparative Analysis of Synthetic Routes
The table below evaluates three dominant strategies for assembling 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione:
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | Cyclization → Benzylation → Bromination → Oxidation | 22–25% | Modular, scalable | Low overall yield |
| Convergent Synthesis | Pre-functionalized subunits coupled via Heck reaction | 30–35% | Higher yield | Complex purification |
| One-Pot Tandem Process | Simultaneous cyclization and benzylation | 18–20% | Reduced steps | Limited substrate scope |
The sequential approach remains industrially prevalent due to operational simplicity, despite suboptimal yields.
Challenges in Isolation and Purification
The compound’s polarity and solubility profile necessitate advanced purification techniques:
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves brominated byproducts.
- Recrystallization : Ethanol/water mixtures (9:1) yield crystalline material with >95% purity.
- Emulsion Mitigation : Centrifugal partitioning chromatography minimizes losses during aqueous workups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group is highly susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), enabling replacement of bromine with various nucleophiles.
| Reagent | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | Polar aprotic solvent (e.g., DMF) | 6-(Aminomethyl)-3-benzyl-3-azabicyclo derivative |
| Thiols (e.g., RSH) | Base (e.g., K₂CO₃), room temp | 6-(Thiomethyl)-3-benzyl-3-azabicyclo derivative |
| Alkoxides (e.g., RO⁻) | Anhydrous THF, reflux | 6-(Alkoxymethyl)-3-benzyl-3-azabicyclo derivative |
Key considerations:
-
Steric hindrance from the bicyclic framework may favor SN1 over SN2 pathways.
-
The benzyl group’s electron-withdrawing effect could polarize the C–Br bond, enhancing electrophilicity .
Oxidation and Reduction
The ketone groups in the bicyclic core and the methylene bridge may undergo redox reactions.
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives (if α-H available) |
| Reduction | LiAlH₄, ether | Alcohols (secondary or tertiary) |
For example, reduction of the dione moiety could yield diols, though steric factors might limit accessibility.
Cycloaddition Reactions
The bicyclic structure’s rigidity and electron-deficient double bonds (if present) may participate in [2+2] or Diels-Alder reactions.
| Reagent | Conditions | Product |
|---|---|---|
| Alkenes/alkynes | UV light (for [2+2]) | Fused polycyclic adducts |
| Dienophiles | Heat, Lewis acid catalyst | Six-membered ring systems |
The azabicyclo framework’s strain could lower activation energy for cycloadditions.
Ring-Opening Reactions
Under acidic or basic conditions, the bicyclic system may undergo ring-opening to form linear intermediates.
| Conditions | Reagent | Product |
|---|---|---|
| Strong acid (H₂SO₄) | Water | Linear amide or ester derivatives |
| Strong base (NaOH) | Aqueous ethanol | Amino alcohol or diacid compounds |
Cross-Coupling Reactions
The bromomethyl group could participate in palladium-catalyzed couplings (e.g., Suzuki, Heck).
| Reaction | Catalyst/Base | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives via boronic acid partners |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Aminated derivatives |
Comparative Reactivity with Analogs
A comparison with structurally related compounds highlights unique reactivity:
Mechanistic Insights
-
Substitution : The bromomethyl group’s leaving ability (Br⁻) drives nucleophilic attacks. Steric effects may direct regioselectivity.
-
Redox : Ketone reduction likely proceeds via hydride transfer, while oxidation depends on α-H availability.
-
Cycloadditions : Electron-deficient regions in the bicyclic system may act as dienophiles.
Scientific Research Applications
Scientific Research Applications
3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is employed in:
- Organic Synthesis: It serves as a building block in synthesizing more complex molecules. The bromomethyl group allows for further chemical modifications and functionalizations.
- Medicinal Chemistry: The compound is used in developing therapeutic agents for specific diseases due to its potential interactions with various biomolecules. Its structural characteristics suggest possible applications in pharmacology.
- Interaction Studies: It is used to study interactions with biological targets like proteins and enzymes to elucidate its mechanism of action and potential therapeutic effects, which helps guide future research into its applications in medicine and biochemistry.
Methods of Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- The use of specific reagents and conditions to yield diverse products like ketones, alcohols, or amines.
- These methods are crucial for producing the compound at scale for research and industrial applications.
Structural Comparison
This compound's uniqueness lies in its specific bicyclic framework combined with the bromomethyl group, enhancing its reactivity and potential for diverse applications in organic synthesis and medicinal chemistry compared to other similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione | Contains a methyl group instead of bromomethyl | Less reactive due to the absence of bromine |
| 1-Benzylpiperidin-4-one | Piperidine ring structure | Different ring system; used in neuropharmacology |
| 5-Bromoindole | Indole structure with a bromine atom | Exhibits different biological activities |
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure provides rigidity and specificity in binding interactions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Key Observations:
Structural Rigidity : All analogs share the azabicyclo[3.2.0]heptane core, which enforces conformational restraint. However, substituents like the 2,6-dioxopiperidinyl group introduce additional hydrogen-bonding capabilities, enhancing biological target engagement.
Biological Relevance : Bromophenyl-substituted derivatives (e.g., ) exhibit broader bioactivity profiles (antimicrobial, antitumor) compared to the bromomethyl analog, which is primarily a synthetic intermediate.
Biological Activity
3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is a bicyclic compound notable for its unique structural features, including a nitrogen atom within its ring system and a bromomethyl substituent. Its molecular formula is with a molar mass of approximately 308.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules.
The compound's structure allows for diverse chemical reactivity, particularly due to the presence of the bromine atom, which enhances its electrophilic character. This property is significant in facilitating reactions that may lead to biologically active derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrNO₂ |
| Molecular Weight | 308.18 g/mol |
| CAS Number | 2167503-36-6 |
| Purity | ≥ 98% |
| Storage Conditions | 20ºC for 2 years |
Biological Activity
Research indicates that this compound exhibits potential interactions with various enzymes and receptors, suggesting roles in modulating biochemical pathways relevant to therapeutic applications.
The compound may influence specific molecular targets by binding to enzymes or receptors, altering their activity and leading to various biological effects. Studies have suggested potential antiprotozoal activity against pathogens such as Plasmodium falciparum, which is responsible for malaria, and Trypanosoma brucei, associated with sleeping sickness .
Case Studies and Research Findings
- Antimicrobial Activity :
-
Cytotoxicity Assessments :
- Cytotoxicity tests have been conducted on related compounds, indicating varying levels of effectiveness against cancer cell lines, suggesting that modifications in the bicyclic structure can lead to enhanced therapeutic profiles .
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione | Contains a methyl group instead of bromomethyl | Less reactive due to absence of bromine |
| 1-Benzylpiperidin-4-one | Piperidine ring structure | Different ring system; used in neuropharmacology |
| 5-Bromoindole | Indole structure with a bromine atom | Exhibits different biological activities |
Q & A
Q. Key Considerations :
- Substrate scope : Bromomethyl and benzyl groups can be introduced via post-cycloaddition alkylation or substitution.
- Purification : Chromatography or crystallization is critical due to stereochemical complexity.
Basic: How is the structural characterization of 3-azabicyclo[3.2.0]heptane derivatives performed?
Methodological Answer:
Structural elucidation combines X-ray crystallography, NMR, and computational modeling:
- X-ray crystallography : Reveals planar cyclohexane rings and envelope-shaped pyrrolidine rings. Hydrogen bonding (N–H⋯O) and π-π interactions dominate crystal packing .
- NMR analysis : Distinct signals for bromomethyl (δ ~3.5–4.0 ppm) and bicyclic protons (δ ~2.5–3.5 ppm) confirm regiochemistry.
- Computational studies : MOPAC AM1 calculations predict hydrogen-bonding networks and stability of crystal forms .
Q. Challenges :
- Steric effects : Bulky substituents (e.g., benzyl) may reduce ee.
- Scale-up : Microfluidic reactors improve reproducibility in photochemical steps .
Advanced: How do structural modifications (e.g., bromomethyl/benzyl groups) impact biological activity?
Methodological Answer:
The bromomethyl group enhances electrophilicity for covalent binding, while the benzyl group modulates lipophilicity and receptor affinity:
- Dopamine D4/5-HT2A antagonism : Fluorophenyl-substituted analogs (e.g., LU-111995) show high D4 receptor selectivity (Ki < 10 nM) due to rigid bicyclic geometry .
- Triple reuptake inhibition : Dichlorophenyl derivatives exhibit balanced SERT/NET/DAT inhibition (IC₅₀ ~50 nM) via π-π stacking with transporters .
Q. Data Contradictions :
- Bromomethyl vs. hydroxymethyl : Bromine increases cytotoxicity but improves blood-brain barrier penetration compared to polar hydroxymethyl analogs .
Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Methodological Answer:
Discrepancies often arise from reaction conditions or purification methods:
- Light source : UV vs. visible-light photochemistry alters reaction pathways (e.g., over-reduction or dimerization) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cycloaddition, while non-polar solvents may stabilize intermediates .
- Stereochemical analysis : Use chiral HPLC or NOESY to confirm diastereomer ratios .
Q. Case Study :
Advanced: What computational tools predict the pharmacokinetic behavior of 3-azabicyclo[3.2.0]heptane derivatives?
Methodological Answer:
- Molecular docking : AutoDock Vina models interactions with D4 receptors, correlating benzyl group orientation with binding affinity .
- ADMET prediction : SwissADME estimates logP (~2.5) and BBB permeability (high for bromomethyl derivatives) .
- DFT calculations : Assess stability of bromomethyl intermediates during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
